

# A Technical Guide to the Physicochemical Properties of Calcium Caprylate Powder

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## Compound of Interest

Compound Name: Calcium caprylate

Cat. No.: B13835145

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## Introduction

### Overview and Chemical Identity

**Calcium caprylate**, also known by its systematic name calcium octanoate, is the calcium salt of caprylic acid (octanoic acid).[1][2] It is commonly available as a white to off-white powder, often in its monohydrate form.[1][3][4][5] As an excipient and active supplement, its precise physicochemical characteristics are of paramount importance for formulation scientists to ensure product performance, stability, and manufacturing efficiency. This guide provides a comprehensive analysis of these properties, grounded in established analytical techniques and their practical implications in research and drug development.

### Significance in Pharmaceutical Development

In the pharmaceutical industry, **calcium caprylate** serves multiple functions. It is utilized as a binder, emulsifier, stabilizer, and anticaking (free-flow) agent.[6][7][8] Its role as a lubricant or release agent is critical in tableting operations, preventing adhesion to punches and dies. Furthermore, it is used as a nutritional source of calcium and is recognized for its potential antifungal properties and role in promoting gut health.[9][10] A thorough understanding of its powder properties, thermal stability, and solubility is therefore not merely academic but a prerequisite for successful formulation design, scale-up, and ensuring batch-to-batch consistency.

## Chemical and Physical Properties

## Molecular Structure and Formula

**Calcium caprylate** is formed by the reaction of two molecules of caprylic acid with one calcium ion. The caprylic acid component is an eight-carbon saturated fatty acid.[\[11\]](#)

- Chemical Formula (Monohydrate):  $C_{16}H_{30}O_4Ca \cdot H_2O$  or  $C_{16}H_{32}CaO_5$ [\[1\]](#)[\[4\]](#)[\[12\]](#)
- Molecular Weight (Monohydrate): 344.5 g/mol [\[12\]](#)[\[13\]](#)
- CAS Number (Monohydrate): 6107-56-8[\[1\]](#)[\[4\]](#)[\[12\]](#)

## Appearance and Organoleptic Properties

**Calcium caprylate** is typically supplied as a white to off-white crystalline powder.[\[1\]](#)[\[5\]](#)[\[14\]](#)

While generally odorless, its parent compound, caprylic acid, has a slightly unpleasant, rancid-like odor and taste.[\[11\]](#)[\[15\]](#) Some grades may be available in a granular form to reduce dust generation and improve handling.[\[1\]](#)[\[5\]](#)

## Solubility Profile

The solubility of **calcium caprylate** is a critical factor for its dissolution and bioavailability. It is described as being slightly soluble in water.[\[15\]](#) A quantitative measurement indicates a solubility of approximately 1.9 g/L at 20°C.[\[12\]](#)[\[13\]](#) The parent fatty acid, caprylic acid, is soluble in most organic solvents, including alcohol, chloroform, and ether, but data for the calcium salt in these solvents is less common.[\[11\]](#)[\[16\]](#)

## Thermal Properties

Thermal analysis provides insight into the stability and processing limits of a material.

- Melting Point: **Calcium caprylate** exhibits a high melting point, recorded at 238°C.[\[1\]](#)[\[3\]](#)[\[12\]](#)[\[14\]](#) This high thermal stability is advantageous for processes that involve heat, such as high-shear granulation or certain drying techniques.
- Thermal Decomposition: When subjected to high temperatures, **calcium caprylate** will decompose.[\[14\]](#) The products of combustion include fumes, calcium oxide, carbon dioxide, and carbon monoxide.[\[1\]](#)[\[14\]](#) It is considered stable under normal storage conditions but is incompatible with strong oxidizing agents and excessive heat.[\[14\]](#)

## Summary of Core Physicochemical Data

The fundamental properties of **calcium caprylate** monohydrate are summarized in the table below for quick reference.

Property	Value	References
Chemical Name	Calcium Octanoate	[1][2]
CAS Number	6107-56-8 (Monohydrate)	[4][12]
Molecular Formula	C <sub>16</sub> H <sub>32</sub> CaO <sub>5</sub>	[12][13]
Molecular Weight	344.5 g/mol	[12][13]
Appearance	White to off-white powder	[1][3]
Melting Point	238 °C	[1][12]
Water Solubility	1.9 g/L (at 20°C)	[12][13]
Density	~1.18 g/cm <sup>3</sup>	[1][2][12]

## Solid-State and Powder Characteristics

The behavior of **calcium caprylate** as a powder is fundamental to its application in solid dosage forms. These properties govern how the material will flow, compress, and interact with other excipients.

### Crystalline Structure

The arrangement of molecules in the solid state defines the material's crystalline structure. While specific crystallographic data for **calcium caprylate** is not widely published, it is known to form leafy crystals when solidified from a cold state.[17] Polymorphism, the ability to exist in multiple crystalline forms, could significantly impact properties like solubility and stability. Therefore, characterization of the solid form for a given supply is a critical quality control step, typically performed using X-ray Powder Diffraction (XRPD).

### Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. The common availability of **calcium caprylate** as a monohydrate suggests an affinity for water.[1][5] While specific hygroscopicity data is limited, related calcium salts show a wide range of moisture uptake behaviors, which are influenced by solubility and crystalline form.[18][19] For formulation scientists, this property is critical; excessive moisture uptake can lead to powder clumping, poor flowability, and potential chemical degradation, necessitating controlled humidity during storage and handling.

## Powder Flow Properties

The flowability of a powder is one of the most important attributes for manufacturing solid dosage forms like tablets and capsules. It is typically assessed by measuring the bulk and tapped densities.

- Bulk Density: This is the density of the powder in a loose, untapped state, including the volume of inter-particle voids.[20][21]
- Tapped Density: This is the increased bulk density achieved after mechanically tapping the container until the volume is constant, representing a more consolidated packing arrangement.[20][22]

The causality behind measuring these two parameters lies in their relationship, which predicts flow behavior. A large difference between bulk and tapped density indicates high compressibility. Powders with compressibility above 20% are often cohesive and exhibit poor flow, which can lead to manufacturing issues such as inconsistent die filling, tablet weight variation, and bridging in equipment hoppers.[23] These relationships are quantified using the Carr's Index and Hausner Ratio, calculated from the density data.

## Solution Properties

### pH of Aqueous Dispersions

The pH of a saturated aqueous solution or dispersion of **calcium caprylate** is an important characteristic, though specific values are not consistently reported in standard chemical databases.[1][14] As the salt of a weak acid (caprylic acid) and a strong base (calcium hydroxide), an aqueous solution would be expected to be slightly alkaline due to the hydrolysis

of the caprylate anion. This property can influence the stability of pH-sensitive active pharmaceutical ingredients (APIs) within a formulation.

## Influence of pKa

The acidity of the parent caprylic acid, defined by its pKa, governs the behavior of the calcium salt. The pKa of caprylic acid is approximately 4.89.<sup>[11][15][24]</sup> This means that in an environment with a pH below 4.89, the equilibrium will shift towards the protonated, less soluble fatty acid form. In contrast, at a pH above 4.89, the deprotonated, more soluble caprylate anion will dominate. This is a critical consideration for drug development, especially for oral dosage forms, as the pH of the gastrointestinal tract varies significantly, impacting the dissolution and absorption of the excipient and the overall drug product.

## Standardized Experimental Protocols

To ensure data integrity and reproducibility, the characterization of **calcium caprylate** powder should follow standardized methodologies, such as those outlined in the United States Pharmacopeia (USP).

### Determination of Bulk and Tapped Density (Adapted from USP <616>)

This protocol provides a validated method for assessing powder flowability.

- Sieve the Powder: Gently pass a sufficient quantity of **calcium caprylate** powder through a 1.0 mm sieve to break up any agglomerates.<sup>[21]</sup>
- Measure Mass: Accurately weigh approximately 100 g (noted as m) of the powder.<sup>[21]</sup>
- Determine Bulk Volume: Gently introduce the weighed powder into a dry 250 mL graduated cylinder. Without compacting, level the powder bed and read the unsettled apparent volume ( $V_0$ ).<sup>[21]</sup>
- Calculate Bulk Density: Compute as  $m / V_0$ .
- Perform Tapping: Secure the cylinder on a mechanical tapping apparatus. Perform a set number of taps (e.g., 500) and read the tapped volume ( $V_{500}$ ). Continue tapping for an

additional set (e.g., 750 taps) and read the new volume ( $V_{1250}$ ).[\[22\]](#)

- Validate Endpoint: If the difference between  $V_{500}$  and  $V_{1250}$  is greater than 2%, continue tapping in increments until the difference between successive measurements is less than 2%. The final volume is the tapped volume ( $V_f$ ).[\[22\]](#)
- Calculate Tapped Density: Compute as  $m / V_f$ .
- Calculate Flowability Indices:
  - Carr's Index (%) =  $100 \times ( \text{Tapped Density} - \text{Bulk Density} ) / \text{Tapped Density} )$
  - Hausner Ratio =  $\text{Tapped Density} / \text{Bulk Density}$

## Characterization of Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide a complete thermal profile.

- Sample Preparation: Place 5-10 mg of **calcium caprylate** powder into an appropriate TGA/DSC pan (e.g., aluminum or platinum).[\[25\]](#)
- Instrument Setup: Place the sample in a calibrated TGA/DSC instrument.
- TGA Protocol: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[\[25\]](#)  
The TGA will record mass loss as a function of temperature, identifying dehydration and decomposition events.[\[26\]](#)
- DSC Protocol: In a parallel experiment, heat the sample under the same conditions. The DSC will measure the heat flow to or from the sample relative to a reference.[\[26\]](#) This identifies the temperatures and enthalpies of events like melting (endotherm) or crystallization (exotherm).[\[27\]](#)
- Data Analysis: Correlate the mass loss events from the TGA curve with the endothermic or exothermic peaks from the DSC curve to build a comprehensive thermal degradation profile.

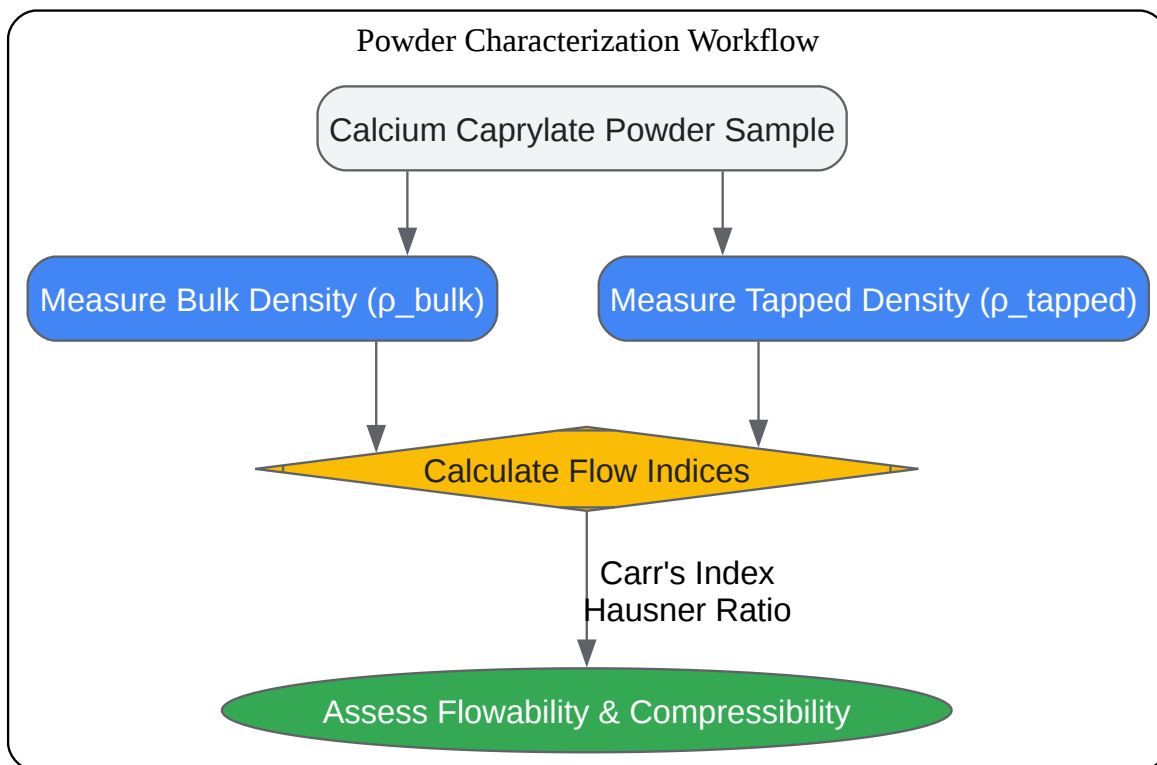
## Assessment of Hygroscopicity

Dynamic Vapor Sorption (DVS) is the standard method for quantitatively assessing hygroscopicity.

- **Sample Preparation:** Place a known mass of dry **calcium caprylate** powder in the DVS instrument.
- **Drying Step:** Equilibrate the sample at 0% relative humidity (RH) until a stable mass is recorded. This is the dry mass.
- **Sorption/Desorption Isotherm:** Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) and then decrease it back to 0%. At each step, allow the sample mass to equilibrate.
- **Data Analysis:** Plot the change in mass (%) versus RH. The resulting isotherm reveals the amount of water absorbed at different humidity levels, the critical RH at which significant uptake occurs (deliquescence), and whether the moisture uptake is reversible (hysteresis).

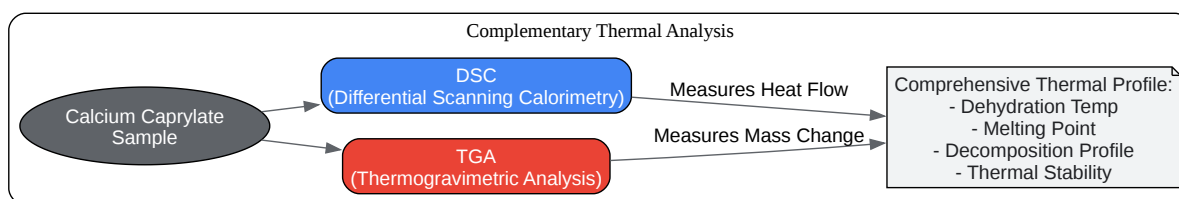
## Diagrams and Workflows

Visualizations help clarify the logical flow of experimental analysis and the relationship between different properties.



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Caption: Workflow for assessing powder flow properties.



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Caption: Relationship between TGA and DSC for thermal analysis.



## Conclusion

The physicochemical properties of **calcium caprylate** powder are multifaceted and directly influence its functionality as a pharmaceutical excipient. Its high melting point and general thermal stability are favorable for common manufacturing processes. However, its slight aqueous solubility, potential for hygroscopicity, and, most critically, its powder flow characteristics must be rigorously evaluated. The application of standardized protocols for determining bulk/tapped density, thermal behavior, and moisture sorption is essential for any researcher or drug development professional. This data forms the foundation for designing robust formulations, predicting manufacturing performance, and ensuring the final product meets all quality and regulatory standards.

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